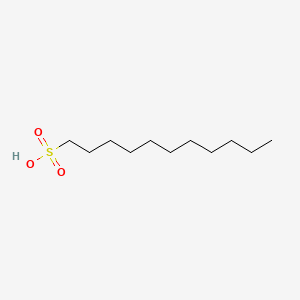
3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a chlorophenyl group and a phenyl group attached to an imidazolidine-2,4-dione core. This compound has been studied for its anticonvulsant and antinociceptive activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using urea under acidic conditions to yield the desired imidazolidine-2,4-dione derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the treatment of epilepsy and neuropathic pain.
作用机制
The mechanism of action of 3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione involves its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. This interaction modulates the activity of these channels, leading to anticonvulsant and antinociceptive effects . The compound’s ability to interact with these molecular targets makes it a promising candidate for further drug development.
相似化合物的比较
Similar Compounds
3-(3-Chlorophenyl)-5-phenylimidazolidine-2,4-dione: Similar in structure but with the chlorine atom in a different position on the aromatic ring.
3-(2-Chlorophenyl)-5-phenylpyrrolidine-2,5-dione: A related compound with a pyrrolidine ring instead of an imidazolidine ring.
Uniqueness
3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups. This unique structure contributes to its distinct pharmacological properties, making it a valuable compound for medicinal chemistry research .
属性
CAS 编号 |
51095-25-1 |
|---|---|
分子式 |
C15H11ClN2O2 |
分子量 |
286.71 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-8-4-5-9-12(11)18-14(19)13(17-15(18)20)10-6-2-1-3-7-10/h1-9,13H,(H,17,20) |
InChI 键 |
MLWWYKAPXKQHCV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


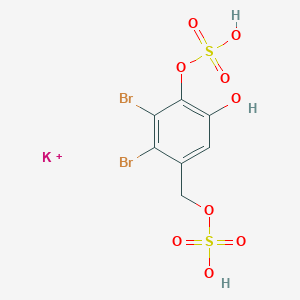
![1H-Pyrrolo[1,2-A][1,4]diazepine](/img/structure/B14669276.png)
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)

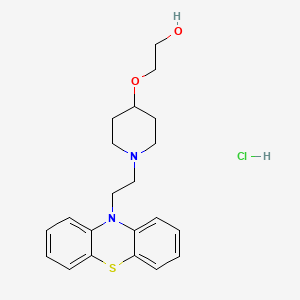


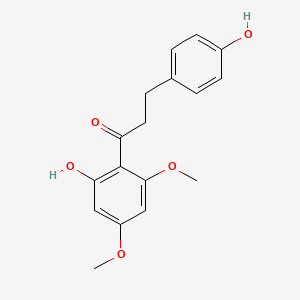
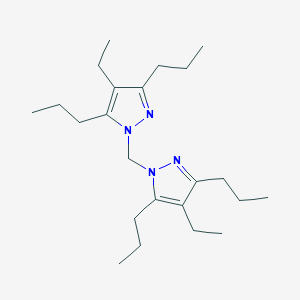
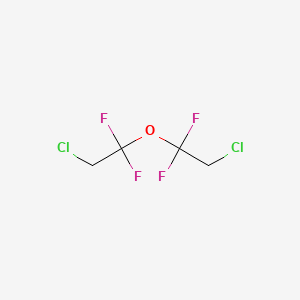
![2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine](/img/structure/B14669330.png)

